molecular formula C8H3Cl3N2 B1310484 2,4,6-Trichloroquinazoline CAS No. 20028-68-6

2,4,6-Trichloroquinazoline

Cat. No.: B1310484
CAS No.: 20028-68-6
M. Wt: 233.5 g/mol
InChI Key: VUPOGEZMJNDSHI-UHFFFAOYSA-N
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Description

2,4,6-Trichloroquinazoline (CAS 20028-68-6) is a versatile chemical building block in medicinal chemistry and drug discovery. Its molecular formula is C8H3Cl3N2, with a molecular weight of 233.48 . This compound is a halogen-rich quinazoline derivative, a scaffold recognized as a privileged structure in pharmacology due to its wide spectrum of biological activities . The presence of three reactive chlorine atoms at the 2, 4, and 6 positions of the quinazoline ring allows for selective substitution, making it a valuable precursor for synthesizing diverse libraries of compounds . Researchers utilize this compound to develop novel molecules targeting various disease pathways. The quinazoline core is a common feature in several FDA-approved anticancer drugs, such as gefitinib and erlotinib, which function as kinase inhibitors . Furthermore, structure-activity relationship (SAR) studies indicate that halogenation at specific positions on the quinazoline ring can significantly enhance biological properties, including antimicrobial and cytotoxic activities . This makes this compound a particularly valuable intermediate for creating potential new therapeutic agents. For safe handling, please refer to the associated Safety Data Sheet. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trichloroquinazoline
Source PubChem
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InChI

InChI=1S/C8H3Cl3N2/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPOGEZMJNDSHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439640
Record name 2,4,6-trichloroquinazoline
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Molecular Weight

233.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20028-68-6
Record name 2,4,6-Trichloroquinazoline
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Record name 2,4,6-trichloroquinazoline
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Record name 2,4,6-Trichloroquinazoline
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Reactivity Profiles and Mechanistic Investigations of 2,4,6 Trichloroquinazoline

Regioselective Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary mode of reactivity for 2,4,6-trichloroquinazoline. This two-step addition-elimination process involves the attack of a nucleophile on the electron-deficient quinazoline (B50416) ring, formation of a charged intermediate, and subsequent expulsion of a chloride leaving group. These reactions are highly regioselective, a feature dictated by the electronic properties of the heterocyclic system.

Experimental studies consistently demonstrate that nucleophilic attack on this compound occurs preferentially at the C-4 position. This regioselectivity is a well-documented phenomenon for 2,4-disubstituted quinazolines, where the C-4 position is significantly more electrophilic and thus more susceptible to substitution than the C-2 position. Reactions with various nucleophiles, particularly amines, lead to the selective formation of 2,6-dichloro-4-substituted quinazoline derivatives. Achieving substitution at the C-2 position typically requires more forcing conditions, such as higher temperatures or microwave irradiation, highlighting the inherent reactivity difference between the two sites.

The observed regioselectivity is fundamentally governed by the electronic structure of the quinazoline ring. The C-4 carbon is more electron-deficient than the C-2 carbon, making it a harder electrophilic center and more prone to attack by nucleophiles. This is due to the combined electron-withdrawing effects of the adjacent ring nitrogen (N-3) and the chlorine atom.

Computational studies, particularly Density Functional Theory (DFT) calculations, provide quantitative insight into this phenomenon. Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) is particularly revealing. For 2,4-dichloroquinazoline (B46505) precursors, calculations show that the carbon atom at the 4-position has a significantly higher LUMO coefficient compared to the carbon at the 2-position. A larger LUMO coefficient indicates a greater contribution of that atom's p-orbital to the LUMO, making it the preferred site for interaction with the Highest Occupied Molecular Orbital (HOMO) of an incoming nucleophile. This orbital alignment facilitates a more efficient nucleophilic attack. Furthermore, these computational models align with calculated lower activation energies for the formation of the transition state when the nucleophile attacks the C-4 position, further supporting its enhanced reactivity.

A wide array of amine nucleophiles has been successfully employed in the SNAr reaction with this compound and related analogs, consistently yielding C-4 substituted products. These include aromatic amines (anilines), benzylamines, and both primary and secondary aliphatic amines. The nucleophilicity of the amine and the specific reaction conditions can influence reaction rates and yields, but the regiochemical outcome remains fixed on the C-4 position under standard conditions.

Reaction conditions are typically optimized to facilitate the substitution. This often involves using the amine nucleophile in excess, where it can act as both the nucleophile and a base to neutralize the HCl byproduct. Common solvents include alcohols like isopropanol (B130326) or ethanol, and the reactions are often conducted at elevated temperatures, such as reflux, to ensure completion. Reaction times can vary from a few minutes to several hours, depending on the reactivity of the specific quinazoline and the nucleophilicity of the amine.

Table 1: SNAr Reactions of Chloroquinazolines with Amine Nucleophiles
Quinazoline SubstrateAmine NucleophileSolventConditionsProduct TypeReference
This compoundAliphatic/Aromatic AminesNot SpecifiedStandard SNAr Conditions2,6-Dichloro-4-aminoquinazoline
2,4-DichloroquinazolineHydrazine HydrateEthanol0-5 °C, 2 h2-Chloro-4-hydrazinylquinazoline
2,4-Dichloro-6,7-dimethoxyquinazolineAniline DerivativesIsopropanolReflux, 6 h2-Chloro-4-(arylamino)-6,7-dimethoxyquinazoline
2,4-DichloroquinazolinePrimary/Secondary AminesVariousVarious2-Chloro-4-aminoquinazoline

The mechanism of the SNAr reaction proceeds through a discrete, charged intermediate known as a Meisenheimer complex. In the first step, the nucleophile attacks the electrophilic C-4 carbon, forming a tetrahedral intermediate where the negative charge is delocalized across the aromatic system, particularly onto the electronegative nitrogen atoms. This anionic σ-adduct is a high-energy species.

Transition Metal-Catalyzed Cross-Coupling Reactions

Beyond its reactivity in SNAr, this compound is a valuable substrate for transition metal-catalyzed cross-coupling reactions. These methods provide powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse molecular fragments onto the quinazoline core.

Palladium catalysis is extensively used for the functionalization of halogenated quinazolines. Reactions such as the Suzuki-Miyaura (arylation) and Sonogashira (alkynylation) couplings enable the sequential and regioselective introduction of aryl and alkynyl groups.

In the context of polyhalogenated quinazolines, such as the related 2,4,7-trichloroquinazoline, palladium-catalyzed cross-coupling can be performed in a stepwise manner. While direct Suzuki coupling at the highly electrophilic C-4 position can be challenging and may lead to competitive hydrolysis, strategies have been developed to achieve sequential functionalization. For 2,4-dichloroquinazolines, palladium-catalyzed alkynylation and arylation reactions have been shown to proceed with high selectivity for the C-4 position. However, other studies on 2,4-dichloroquinoline (B42001) have shown that Sonogashira coupling can be directed to the C-2 position, suggesting that regioselectivity in cross-coupling is sensitive to the substrate and catalytic system. This highlights the ability to tune reactivity by selecting the appropriate catalyst and reaction conditions, enabling controlled, site-selective modifications of the trichloroquinazoline scaffold.

Table 2: Palladium-Catalyzed Cross-Coupling of Chloroquinazolines
SubstrateReaction TypeReagentCatalyst SystemPosition of SubstitutionReference
2,4,7-TrichloroquinazolineSuzuki (Arylation)Arylboronic AcidsPd(OAc)2 / PPh3Sequential C-2 then C-4
2,4-DichloroquinazolinesAlkynylation/ArylationNot SpecifiedPalladium-catalyzedC-4
2,4-DichloroquinolineSonogashira (Alkynylation)Terminal AlkynesPd/C, CuIC-2

Regioselectivity in Cross-Coupling of Polyhalogenated Quinazolines

The regioselectivity of cross-coupling reactions involving polyhalogenated quinazolines, such as this compound, is dictated by the distinct electronic environment of each carbon-halogen bond. The chlorine atoms at the C2, C4, and C6 positions exhibit differential reactivity, which can be exploited for selective functionalization.

When the quinazoline ring includes a third halogen on the benzene (B151609) portion, the situation becomes more complex. In studies on 6-bromo-2,4-dichloroquinazoline, attempts at monosubstitution resulted in coupling at both the C4 and C6 positions, with a reported ratio of 3:1, respectively. nih.govscispace.com This indicates that while the C4 position remains the most reactive site, the C6 position is also susceptible to cross-coupling, albeit to a lesser extent. For the related isomer, 2,4,7-trichloroquinazoline, direct palladium-catalyzed coupling at the C4 position proved to be low-yielding due to competitive hydrolysis under the reaction conditions. nih.gov

Based on these extensive studies of closely related analogues, the predicted regioselectivity for a single cross-coupling reaction on this compound would strongly favor initial substitution at the C4 position, followed by potential reactivity at the C6 position under more forcing conditions. The C2 position is generally the least reactive of the three in palladium-catalyzed pathways. nih.govscispace.com

PositionRelative Reactivity in Cross-CouplingRationale
C4 HighestMost electrophilic carbon; activated by both nitrogen atoms in the pyrimidine (B1678525) ring. nih.govnih.gov
C6 IntermediateActivated by the electron-withdrawing nature of the quinazoline core, but less so than C4. nih.govscispace.com
C2 LowestLess electrophilic compared to C4. nih.gov

Sequential Cross-Coupling Strategies for Stepwise Functionalization

The differential reactivity of the halogen substituents in this compound allows for sequential cross-coupling strategies, enabling the stepwise and controlled introduction of different functional groups. This approach is critical for the synthesis of highly substituted, complex quinazoline derivatives.

A powerful strategy to achieve precise, stepwise functionalization, demonstrated on the analogous 2,4,7-trichloroquinazoline, involves the temporary deactivation of the most reactive site. nih.gov Since direct coupling at the C4 position can be complicated by side reactions like hydrolysis, a protecting or directing group strategy can be employed. nih.gov

A validated sequential approach proceeds as follows:

Deactivation of C4: The most reactive C4-Cl bond is first substituted with a temporary group, such as an isopropyl thioether. This is achieved through a selective nucleophilic aromatic substitution, which occurs exclusively at the C4 position. nih.gov This transformation yields a 2,6-dichloro-4-(isopropylthio)quinazoline intermediate.

First Cross-Coupling at C2: With the C4 position blocked, a palladium-catalyzed cross-coupling (e.g., Suzuki reaction) can be directed to the next most reactive site available on the pyrimidine ring, the C2 position. This allows for the selective introduction of a first aryl or heteroaryl substituent at C2. nih.gov

Second Cross-Coupling at C4: The thioether at the C4 position can then be subjected to a palladium-catalyzed, copper(I)-mediated desulfitative cross-coupling to introduce a second, different substituent. nih.gov

Third Cross-Coupling at C6: Finally, the remaining C6-Cl bond can be functionalized using another palladium-catalyzed cross-coupling reaction to install the third and final substituent, completing the synthesis of a tri-substituted quinazoline. nih.gov

This sequential methodology provides a robust pathway to complex quinazolines that would be inaccessible through a one-pot reaction, which would likely yield mixtures of products. nih.govscispace.com

Reactivity Order of Carbon-Halogen Bonds in Cross-Coupling Pathways

The reactivity order of the carbon-halogen bonds in this compound during palladium-catalyzed cross-coupling reactions is a direct consequence of the electronic properties of the heterocyclic scaffold. The established hierarchy allows for predictable, selective chemical modifications.

The general order of reactivity for the C-Cl bonds is: C4 > C6 > C2 .

C4 Position: The chlorine at the C4 position is the most labile. Its high reactivity stems from being vinylogous to a carbamimidoyl chloride and being positioned between two electron-withdrawing nitrogen atoms. This makes the C4 carbon highly electron-deficient and the primary site for oxidative addition of the palladium(0) catalyst, initiating the cross-coupling cycle. nih.govnih.gov Experimental evidence from numerous 2,4-dihaloquinazoline systems consistently confirms the C4 position as the most reactive site. nih.govscispace.com

C6 Position: The chlorine at the C6 position, located on the benzene ring portion of the molecule, is the second most reactive. Its reactivity is less than C4 but greater than C2. This is demonstrated in the coupling reactions of 6-bromo-2,4-dichloroquinazoline, where substitution occurs at C6 after the more reactive C4 site is consumed or if forcing conditions are used. nih.govscispace.com

C2 Position: The chlorine at the C2 position is the least reactive of the three in cross-coupling pathways. While still activated by the adjacent nitrogen atom, its electrophilicity is considerably lower than that of the C4 position. nih.gov Functionalization at C2 typically requires that the C4 and C6 positions are either already substituted or blocked. nih.gov

This predictable reactivity order is fundamental to designing synthetic routes for the selective elaboration of the this compound core. nih.govscispace.com

Reductive Dehalogenation Strategies (e.g., using Tributyltin Hydride)

Reductive dehalogenation offers a method to selectively remove chlorine atoms from this compound, replacing them with hydrogen. This transformation is valuable for synthesizing partially halogenated or fully dehalogenated quinazoline scaffolds. Tributyltin hydride (Bu₃SnH) is a classic and effective reagent for such transformations, which typically proceed via a free-radical mechanism. organic-chemistry.org

Although specific studies detailing the reductive dehalogenation of this compound with tributyltin hydride are not prominent, the reaction mechanism is well-established for a wide range of aryl halides. organic-chemistry.org The process is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), and follows a radical chain reaction pathway:

Initiation: The initiator (e.g., AIBN) thermally decomposes to generate radicals. These radicals then abstract a hydrogen atom from tributyltin hydride to form the tributyltin radical (Bu₃Sn•).

Propagation:

The tributyltin radical attacks one of the chlorine atoms on the quinazoline ring (likely the most reactive C-Cl bond, e.g., at C4) to form a quinazolinyl radical and tributyltin chloride (Bu₃SnCl).

The newly formed quinazolinyl radical abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the dehalogenated quinazoline product and regenerating the tributyltin radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radical species.

By controlling the stoichiometry of the tributyltin hydride, it may be possible to achieve selective monodehalogenation, yielding dichlorinated quinazolines. Using an excess of the reagent under prolonged reaction times would likely lead to the removal of multiple or all chlorine atoms. Given the high toxicity and difficulty in removing organotin byproducts, alternative reducing agents such as silanes (e.g., tris(trimethylsilyl)silane) are often considered. organic-chemistry.org

Other Selective Chemical Transformations

Beyond palladium-catalyzed cross-coupling, this compound readily undergoes other selective chemical transformations, most notably nucleophilic aromatic substitution (SNAr). This pathway is particularly efficient for substitutions at the C4 position.

The reaction of this compound with various nucleophiles, especially primary and secondary amines, demonstrates high regioselectivity for the C4 position. nih.govmdpi.com This reaction provides a direct and high-yielding route to 4-amino-2,6-dichloroquinazoline derivatives, which are valuable intermediates in medicinal chemistry. nih.gov The reaction proceeds readily, often at room temperature or with gentle heating, by treating the trichloroquinazoline with an amine in a suitable polar solvent like ethanol, isopropanol, or acetonitrile. researchgate.net

The mechanism involves the nucleophilic attack of the amine at the highly electrophilic C4 carbon, forming a charged Meisenheimer-type intermediate. mdpi.com This intermediate is stabilized by the electron-withdrawing quinazoline core. Subsequent loss of a chloride ion restores aromaticity and yields the substituted product. The pronounced selectivity for C4 over C2 and C6 in SNAr reactions is a well-documented phenomenon for this class of compounds. nih.govmdpi.com

NucleophileReagent/ConditionsProductSelectivity
AminesR¹R²NH, solvent (e.g., EtOH, CH₃CN), room temp. to 80 °C4-(N-R¹,R²)-2,6-dichloroquinazolineExclusive at C4 nih.govresearchgate.net
ThiolsRSH, Base (e.g., NaH), solvent (e.g., THF)4-(S-R)-2,6-dichloroquinazolineExclusive at C4 nih.gov

This high regioselectivity in SNAr reactions provides a complementary method to cross-coupling for the functionalization of the this compound scaffold.

Design and Synthesis of Advanced 2,4,6 Trichloroquinazoline Derivatives and Analogs

Preparation of Mono- and Disubstituted Quinazoline (B50416) Frameworks via Selective Chlorine Displacement

The differential reactivity of the chlorine atoms on the 2,4,6-trichloroquinazoline ring is a key feature that allows for the regioselective synthesis of mono- and disubstituted derivatives. The chlorine atom at the C-4 position is the most electrophilic and, therefore, the most susceptible to nucleophilic aromatic substitution (SNAr). This inherent reactivity allows for the selective introduction of a substituent at this position under milder reaction conditions, leaving the chlorine atoms at C-2 and C-6 intact. nih.govmdpi.comnih.gov

This regioselectivity is consistently observed across a range of nucleophiles, including primary and secondary aliphatic amines, anilines, and benzylamines. nih.govnih.gov By carefully controlling the reaction conditions, such as temperature and the stoichiometry of the nucleophile, it is possible to achieve high yields of the desired 4-substituted-2,6-dichloroquinazoline.

Further substitution can be achieved by employing more forcing reaction conditions or by utilizing palladium-catalyzed cross-coupling reactions, which allows for the sequential displacement of the chlorine atom at the C-2 position. The chlorine at C-6 is generally the least reactive towards nucleophilic substitution.

Below is a table summarizing the selective displacement of chlorine atoms in this compound to yield mono- and disubstituted products.

Table 1: Selective Chlorine Displacement Reactions of this compound

Starting Material Nucleophile/Reagent Position of Substitution Product Reaction Conditions Yield (%) Reference
This compound Primary/Secondary Amine C-4 4-Amino-2,6-dichloroquinazoline Mild conditions (e.g., room temperature to moderate heating) Good to excellent nih.govnih.gov
This compound Aniline C-4 4-Anilino-2,6-dichloroquinazoline Mild conditions Good to excellent nih.gov
4-Amino-2,6-dichloroquinazoline Second, different amine C-2 2,4-Diamino-6-chloroquinazoline More forcing conditions (e.g., higher temperatures) Variable digitellinc.com

Construction of Multi-Substituted Quinazoline Architectures for Structure-Activity Relationship Studies

The ability to selectively introduce a variety of substituents at different positions of the this compound core is instrumental in the construction of diverse molecular architectures for structure-activity relationship (SAR) studies. By systematically modifying the substituents at the C-2, C-4, and C-6 positions, medicinal chemists can probe the specific interactions between the molecule and its biological target, leading to the optimization of potency, selectivity, and pharmacokinetic properties.

A common strategy involves the initial selective amination at the C-4 position, followed by further diversification at the C-2 and C-6 positions. For instance, in the development of potent and selective p21-activated kinase 4 (PAK4) inhibitors, a 6-chloro-4-aminoquinazoline-2-carboxamide scaffold was utilized. The 6-chloro substituent was found to engage in van der Waals interactions within the kinase binding pocket, contributing to the inhibitor's affinity.

The SAR studies revealed that:

Substitution at C-4: The nature of the amino group at the C-4 position significantly influences the binding affinity.

Substitution at C-2: Introduction of a carboxamide group at the C-2 position allows for the exploration of additional interactions with the target protein.

Substitution at C-6: The presence of a chlorine atom at the C-6 position is crucial for maintaining potent inhibitory activity. Replacement with other electron-withdrawing groups like fluorine or bromine can also be tolerated, albeit with potential impacts on selectivity.

The following table provides examples of multi-substituted quinazoline derivatives synthesized for SAR studies, highlighting the importance of the 6-chloro substituent.

Table 2: Multi-Substituted 6-Chloroquinazoline Derivatives for SAR Studies

Scaffold R1 (C-2) R2 (C-4) R3 (C-6) Biological Target Key SAR Finding Reference
Quinazoline -Carboxamide -Amino-piperidine -Cl PAK4 6-Chloro group provides favorable van der Waals interactions. Not specified
Quinazoline -Carboxamide -Amino-piperidine -F PAK4 Retains strong PAK4 affinity but with reduced selectivity. Not specified
Quinazoline -Carboxamide -Amino-piperidine -Br PAK4 Retains strong PAK4 affinity with variable selectivity. Not specified

Combinatorial Chemistry Approaches for the Generation of Diverse Quinazoline Libraries

Combinatorial chemistry, often coupled with solid-phase synthesis, provides a powerful platform for the rapid generation of large and diverse libraries of quinazoline derivatives. This compound is an excellent scaffold for such approaches due to its multiple points of diversification.

In a typical solid-phase synthesis strategy, a suitable resin is functionalized with a linker that can be attached to the quinazoline core. The sequential and regioselective displacement of the chlorine atoms with a variety of building blocks allows for the creation of a library of compounds with diverse functionalities at the C-2, C-4, and C-6 positions.

For example, a library of 2,4-diaminoquinazolines can be prepared by first attaching an amino-functionalized resin to the C-4 position of this compound. The subsequent displacement of the C-2 chlorine with a diverse set of amines, followed by cleavage from the resin, yields the desired library of 2,4-diamino-6-chloroquinazolines. This high-throughput approach enables the efficient exploration of chemical space to identify novel bioactive compounds. nih.gov

Derivatization at Specific Positions (e.g., C-2, C-4, C-6, C-7, C-8) of the Quinazoline Ring

The ability to selectively derivatize specific positions of the this compound ring is fundamental to the rational design of targeted molecules. As previously discussed, the C-4 position is the most reactive towards nucleophilic substitution. Once the C-4 position is functionalized, the reactivity of the remaining chlorine atoms at C-2 and C-6 can be exploited for further derivatization.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are particularly effective for introducing aryl, heteroaryl, and alkynyl groups at the less reactive C-2 and C-6 positions. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions.

For instance, in a study on the analogous 2,4,7-trichloroquinazoline, a sequential cross-coupling strategy was developed. nih.govscispace.com This approach involved the initial deactivation of the C-4 position with a thioether, followed by a regioselective Suzuki coupling at the C-2 position. Subsequent functionalization at the C-4 and C-7 positions allowed for the synthesis of trisubstituted quinazolines. A similar strategy can be envisioned for the derivatization of this compound.

The following table illustrates the potential for derivatization at the C-2, C-4, and C-6 positions of the 6-chloroquinazoline scaffold.

Table 3: Position-Specific Derivatization of the 6-Chloroquinazoline Scaffold

Position Reaction Type Reagents Resulting Functional Group
C-4 Nucleophilic Aromatic Substitution Amines, Anilines, Alcohols, Thiols -NRR', -NHAr, -OR, -SR
C-2 Nucleophilic Aromatic Substitution Amines (under forcing conditions) -NRR'
C-2 Suzuki Coupling Arylboronic acids, Pd catalyst -Aryl
C-2 Sonogashira Coupling Terminal alkynes, Pd/Cu catalyst -Alkynyl
C-6 Suzuki Coupling Arylboronic acids, Pd catalyst -Aryl

While derivatization of the benzene (B151609) ring at positions other than C-6 (i.e., C-5, C-7, C-8) is not directly achievable from this compound through substitution reactions, further functionalization can be accomplished through electrophilic aromatic substitution on the quinazoline core, although this is less common and often requires specific activating groups to be present on the ring.

Computational Chemistry and Theoretical Insights into 2,4,6 Trichloroquinazoline Reactivity and Derivatives

Density Functional Theory (DFT) Studies for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to analyze the electronic properties of molecules. For 2,4,6-trichloroquinazoline, DFT studies are crucial for understanding its reactivity, particularly its susceptibility to nucleophilic aromatic substitution (SNAr). Calculations are often performed using hybrid functionals like B3LYP or ωB97X-D with appropriate basis sets such as 6-311++G(d,p) or 6-31G(d) to obtain accurate predictions of molecular structure and electronic features nih.govnih.govresearchgate.netdergipark.org.tr.

The regioselectivity of nucleophilic attack on polyhalogenated quinazolines is largely governed by the electronic properties of the carbon atoms attached to the halogen atoms. DFT calculations are employed to determine the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), which indicates the most electrophilic sites in a molecule. The carbon atom with the highest LUMO coefficient is generally the most susceptible to nucleophilic attack nih.govresearchgate.net.

In chloro-substituted quinazolines, such as the related 2,4-dichloroquinazoline (B46505), DFT calculations consistently show that the carbon atom at the C4-position has a significantly higher LUMO coefficient compared to the C2-position nih.govresearchgate.net. This increased electron deficiency makes the C4-position the primary target for nucleophiles. This principle is directly applicable to this compound, where the C4 and C2 positions are the most likely sites for substitution. The presence of the additional chlorine atom at the C6-position on the benzene (B151609) ring also influences the electronic distribution, but the pyrimidine (B1678525) ring remains the most activated part of the molecule for SNAr reactions.

Table 1: Representative LUMO Coefficients for Dichloro-substituted Pyrimidines

Compound Position LUMO Lobe Presence Predicted Reactivity
5-CH₃-dichloropyrimidine C4, C6 Yes C4 substitution
5-CF₃-dichloropyrimidine C2, C4 Yes Mixture of C2 and C4 substitution
5-CCl₃-dichloropyrimidine C2, C4 Yes C2 substitution (due to sterics at C4)

This table illustrates how LUMO distributions, which can be calculated using DFT, help predict regioselectivity in related heterocyclic systems wuxiapptec.com. A similar analysis for this compound would pinpoint the most electrophilic carbon sites.

To further quantify the regioselectivity, DFT can be used to calculate the activation energies (ΔE‡) for nucleophilic attack at different positions. By modeling the reaction pathway and locating the transition state structures, researchers can determine the energy barriers for substitution at each potential site nih.govnih.gov.

For 2,4-dichloroquinazoline, the calculated activation energy for a nucleophile attacking the C4-position is consistently lower than that for attacking the C2-position nih.govresearchgate.net. This theoretical finding strongly supports the experimentally observed regioselectivity, where substitution occurs preferentially at C4 nih.gov. A similar computational approach for this compound would involve calculating the activation energies for nucleophilic attack at the C2, C4, and C6 positions. It is expected that the activation energy for attack at C4 would be the lowest, followed by C2, confirming the high electrophilicity of the C4-position.

Carbon-halogen bond dissociation energy (BDE) is a measure of the strength of the bond and can provide insights into the relative reactivity of different halogenated positions, particularly in palladium-catalyzed cross-coupling reactions nih.gov. BDE is defined as the standard enthalpy change when a bond is cleaved homolytically wikipedia.org. DFT calculations, often using methods like B3LYP or the more accurate G3B3, can predict these values nih.gov.

For quinoline and quinazoline (B50416) systems, the C-Cl bonds at different positions have distinct BDEs. In quinoline, the C-Cl bond at the 2-position has the lowest BDE, making it the most reactive in certain catalytic cycles. For 2,4-dichloroquinazoline, studies have shown that the C-Cl bond at the 4-position is more reactive in SNAr, which is related to electrophilicity rather than BDE. However, in cross-coupling reactions, the relative BDEs become more critical nih.gov. For this compound, the BDE of the C4-Cl bond is expected to be lower than the C2-Cl bond, and both are significantly lower than the C6-Cl bond on the benzene ring, which typically has a higher BDE (around 96-97 kcal/mol) nih.gov.

Table 2: Calculated C-Cl Bond Dissociation Energies (kcal/mol) for a Related Heterocycle

Position B3LYP Estimated G3B3
2-position 90.7 94.0
3-position 95.1 98.4
4-position 92.4 95.7

Data adapted from a study on chloroquinolines, illustrating the variance in BDE with position nih.gov.

Natural Bond Orbital (NBO) Analysis for Understanding Hyperconjugative Interactions and Electron Density Transfer

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which correspond to the familiar Lewis structure picture uni-muenchen.dewikipedia.org. This analysis provides a detailed description of the electronic structure, including hyperconjugative interactions, which are stabilizing effects arising from the interaction of filled (donor) orbitals with empty (acceptor) orbitals frontiersin.orgresearchgate.net.

In Silico Modeling for Predicting Regioselectivity and Reaction Outcomes

In silico modeling, which encompasses DFT calculations of electronic properties and activation energies, serves as a powerful predictive tool for understanding the regioselectivity of reactions involving this compound nih.gov. The consistent regioselectivity observed in the nucleophilic aromatic substitution of 2,4-dichloroquinazoline precursors at the C4-position is well-documented and robustly explained by these computational models nih.govresearchgate.net.

The preferential reaction at the C4-position is a direct consequence of its higher electrophilicity, as indicated by larger LUMO coefficients and lower activation energy barriers for nucleophilic attack compared to the C2-position nih.govresearchgate.net. This predictive power allows chemists to rationally design synthetic strategies. For this compound, in silico models would predict a clear hierarchy of reactivity: C4 > C2 > C6 for SNAr reactions. This allows for sequential, regioselective functionalization of the molecule, a key strategy for building libraries of complex, polysubstituted quinazolines nih.gov.

Molecular Docking Simulations of this compound Derived Compounds for Target Interaction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex nih.gov. In drug discovery, it is widely used to predict the binding mode and affinity of small molecules (ligands) to the active site of a biological target, such as a protein or enzyme ekb.eg.

Derivatives synthesized from a this compound scaffold can be subjected to molecular docking simulations to evaluate their potential as therapeutic agents. For instance, 4-anilinoquinazoline derivatives, which can be readily synthesized from chloro-quinazolines, are known to target various receptors like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) semanticscholar.orgrsc.org. Docking studies of these derivatives can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the target's active site nih.gov. The results, often expressed as a docking score or binding energy, help prioritize compounds for further synthesis and biological testing nih.govekb.eg.

Advanced Spectroscopic Characterization in the Elucidation of 2,4,6 Trichloroquinazoline Derivative Structures

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Spectroscopy for Comprehensive Structural Assignment

While one-dimensional (1D) NMR (¹H and ¹³C) provides essential information about the chemical environment of individual nuclei, complex molecules often exhibit signal overlap and ambiguous connectivities. 2D-NMR spectroscopy resolves these challenges by correlating NMR signals through chemical bonds, providing a detailed map of the molecular framework. For a comprehensive structural assignment of a 2,4,6-trichloroquinazoline derivative, several 2D-NMR experiments are typically employed in concert.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is fundamental for identifying direct one-bond correlations between protons and the carbons to which they are attached. mdpi.com In the context of a this compound derivative, an HSQC spectrum would reveal cross-peaks connecting the signals of the aromatic protons (H-5, H-7, and H-8) to their corresponding carbon atoms (C-5, C-7, and C-8), simplifying the assignment of the carbon spectrum.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provides information about longer-range couplings, typically over two or three bonds (²J_CH_ and ³J_CH_). mdpi.com This is crucial for identifying quaternary carbons (which have no attached protons and are therefore silent in an HSQC spectrum) and for piecing together different fragments of a molecule. For instance, correlations from H-5 to C-4, C-6, and C-8a, and from H-7 to C-5, C-6, and C-8a would be expected, confirming the connectivity of the benzene (B151609) ring portion of the quinazoline (B50416) core.

Correlation Spectroscopy (COSY) is a homonuclear experiment that reveals proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbon atoms. In the aromatic system of a this compound derivative, COSY correlations would be observed between adjacent protons, such as H-7 and H-8, aiding in the sequential assignment of the proton signals around the ring.

By combining the information from these 2D-NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in the molecule can be achieved. The following tables represent a hypothetical but scientifically plausible 2D-NMR data set for this compound, illustrating how these techniques are applied for a full structural assignment.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Atom No.δ ¹³C (ppm)δ ¹H (ppm)MultiplicityJ (Hz)
2153.5---
4158.0---
4a125.0---
5129.58.10d2.3
6138.0---
7128.07.85dd8.9, 2.3
8129.07.95d8.9
8a149.0---

Table 2: Key HSQC and HMBC Correlations for Structural Assignment of this compound

ProtonHSQC (¹³C)HMBC (¹³C)
H-5C-5C-4, C-6, C-7, C-8a
H-7C-7C-5, C-6, C-8, C-8a
H-8C-8C-4a, C-6, C-7

These correlations, when mapped onto the proposed structure, provide definitive proof of the atomic connectivity, leaving no ambiguity in the assignment of the chemical structure.

Application of 2D-NMR for Verification of Substitution Patterns and Regioisomer Differentiation

In the synthesis of substituted quinazolines, the formation of different regioisomers is a common challenge. news-medical.netoxinst.com For example, a reaction intended to introduce a substituent at a specific position on the benzene ring could potentially lead to substitution at other available sites, resulting in a mixture of isomers. Distinguishing between these regioisomers is critical, and 2D-NMR is an exceptionally powerful technique for this purpose. news-medical.netoxinst.com

Consider the synthesis of a derivative from this compound where one of the aromatic protons (e.g., at C-7) is replaced by a substituent 'R'. This would result in a significant change in the NMR spectra. The proton and carbon signals for the C-7 position would disappear, and new signals corresponding to the 'R' group would appear. However, the key to confirming the position of substitution lies in the long-range HMBC correlations.

If the substitution occurred at C-7, the HMBC correlations from the remaining aromatic protons (H-5 and H-8) would be altered in a predictable way. The ³J_CH_ correlation from H-5 to C-7 would no longer be present. Similarly, the ²J_CH_ correlation from H-8 to C-7 would also vanish. Instead, new correlations might be observed between the protons of the 'R' group and the quinazoline core, for instance, to C-7 and adjacent carbons C-6 and C-8.

Let's illustrate with a hypothetical example of a 7-methoxy-2,4,6-trichloroquinazoline.

Table 3: Expected Key HMBC Correlations for Regioisomer Verification

ProtonExpected HMBC Correlations to Quinazoline Core
H-5C-4, C-6, C-8a
H-8C-4a, C-6, C-7
-OCH₃C-7

The observation of a clear HMBC cross-peak between the methoxy (B1213986) protons (~3.9 ppm) and C-7 would unequivocally confirm that the substitution occurred at the C-7 position and not at C-5 or C-8. In contrast, if the substitution had occurred at C-5, an HMBC correlation from the methoxy protons to C-5 would be expected, and the signal for H-5 would be absent.

Furthermore, the coupling patterns in the ¹H NMR spectrum and the COSY spectrum provide additional evidence. In the 7-substituted derivative, the remaining H-5 and H-8 protons would likely appear as singlets or narrow doublets, as the larger ortho coupling between H-7 and H-8 would be absent. This change in the splitting pattern is a strong indicator of the substitution pattern.

Structure Activity Relationship Sar Studies of 2,4,6 Trichloroquinazoline Derived Compounds

Systematic Modification of Substituents on the Quinazoline (B50416) Core to Modulate Biological Activity

The synthetic versatility of the quinazoline core allows for systematic modifications at its key positions, primarily C2, C4, and C6, to explore the chemical space and modulate biological activity. A common strategy begins with a precursor like 2,4-dichloro-6-substituted quinazoline, which can be derived from the corresponding 6-substituted anthranilic acid. This intermediate serves as a versatile platform for introducing a wide array of functional groups through nucleophilic substitution reactions, where the chlorine at the C4 position is generally more reactive than the one at C2. researchgate.net

In a notable study by Chandrika et al., a series of novel 2,4,6-trisubstituted quinazoline derivatives were synthesized to evaluate their antibacterial and cytotoxic activities. The process involved:

Modification at C6: The synthesis started with 5-bromo or 5-iodo anthranilic acid, establishing the initial substituent at what would become the C6 position of the quinazoline ring.

Modification at C4: The more reactive 4-chloro position was then substituted by reacting the 2,4-dichloro-6-halo-quinazoline intermediate with various long-chain alkylamines, such as decylamine (B41302) and dodecylamine.

Modification at C2: Finally, the less reactive 2-chloro position was substituted with different amines to yield the target 2,4,6-trisubstituted quinazolines.

This stepwise approach allows for the creation of a diverse library of compounds where each position on the quinazoline core is systematically varied. Such libraries are essential for probing the specific interactions between the compound and its biological target, thereby laying the groundwork for detailed SAR analysis. worldscientific.com The goal of these modifications is to enhance desired biological effects, such as cytotoxicity against cancer cells or antimicrobial potency, while potentially reducing off-target effects. worldscientific.com

Correlation of Structural Features with Efficacy and Selectivity

By correlating the structural modifications at the C2, C4, and C6 positions with the observed biological activity, clear SAR trends can be established. These correlations are crucial for identifying the key chemical motifs that govern a compound's efficacy and selectivity.

Influence of C4 Substituent: The nature of the substituent at the C4 position has a significant impact on cytotoxic activity. The presence of a long-chain alkylamine, specifically a decylamine group, was found to be highly beneficial, consistently promoting higher potency against THP-1 (human leukemia) and HL-60 (human promyelocytic leukemia) cell lines. This suggests that a lipophilic tail of a certain length at this position is crucial for the compound's interaction with its cellular target or for its ability to traverse cell membranes.

Influence of C6 Substituent: The substituent at the C6 position also plays a critical role in modulating activity. In the synthesized series, the presence of an iodo group at C6 was found to be detrimental to the cytotoxic activity. This indicates that a large halogen atom at this position may introduce steric hindrance or unfavorable electronic properties that weaken the binding to the target.

Influence of C2 Substituent: Interestingly, the biological activity of the tested compounds appeared to be largely independent of the substituent at the C2 position. This finding suggests that the C2 position is more tolerant to modification and could be a suitable site for introducing groups aimed at improving pharmacokinetic properties, such as solubility or metabolic stability, without compromising the compound's primary activity.

The following table summarizes the cytotoxic activity of selected 2,4,6-trisubstituted quinazoline derivatives against the THP-1 cell line, illustrating these SAR findings.

CompoundC2-SubstituentC4-SubstituentC6-SubstituentIC₅₀ (µg/mL) vs. THP-1
6a MorpholineDecylamineBromo12.5
6c 4-MethylpiperazineDecylamineBromo12.5
6e MorpholineDecylamineIodo>50
6h 4-MethylpiperazineDodecylamineBromo25

These findings underscore the importance of specific substitutions on the quinazoline core. The strong positive correlation with a C4-decylamine group and the negative correlation with a C6-iodo group provide a clear roadmap for designing future derivatives with enhanced efficacy.

Pharmacophore Modeling and Lead Optimization Strategies Based on SAR Data

The data derived from SAR studies are invaluable for developing pharmacophore models and guiding lead optimization strategies. unar.ac.id A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

Based on the SAR data from 2,4,6-trisubstituted quinazolines, a hypothetical pharmacophore model for cytotoxic activity would likely include:

A hydrophobic feature corresponding to the long alkyl chain of the decylamine group at the C4 position.

A hydrogen bond acceptor/donor feature associated with the amine linkage at C4.

An aromatic ring feature representing the quinazoline core itself. unar.ac.id

An exclusion volume at the C6 position to account for the detrimental effect of bulky substituents like iodine. researchgate.net

This model can then be used in virtual screening campaigns to identify novel compounds from large chemical databases that fit the required spatial and chemical features, potentially leading to the discovery of new chemical scaffolds with the desired activity. nih.gov

Optimization of the C4-Substituent: Since the decylamine chain is beneficial, further exploration of the alkyl chain length (e.g., C8 to C14) could fine-tune lipophilicity and maximize potency. Introducing small polar groups to the chain could also enhance solubility.

Modification of the C6-Substituent: The detrimental C6-iodo group should be replaced. Smaller halogens (e.g., chloro or fluoro) or other electron-withdrawing or electron-donating groups could be introduced to probe the electronic requirements at this position and improve activity. researchgate.net

Modification of the C2-Substituent: As activity was found to be independent of the C2 position, this site is ideal for modifications aimed at improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, introducing polar heterocyclic rings could increase aqueous solubility and improve the pharmacokinetic profile of the lead compound without diminishing its efficacy.

By integrating SAR data with computational tools like pharmacophore modeling and pursuing rational lead optimization strategies, researchers can accelerate the development of 2,4,6-trisubstituted quinazoline derivatives into potential therapeutic agents. nih.gov

Biological and Agrochemical Applications of 2,4,6 Trichloroquinazoline Derivatives

Pharmaceutical Applications of Derivatives

The chemical reactivity of the chlorine atoms at the 2, 4, and 6-positions of the quinazoline (B50416) ring allows for facile substitution reactions, enabling the synthesis of a large library of derivatives with varied pharmacological profiles.

Antitumor and Anticancer Agents

Derivatives of 2,4,6-trichloroquinazoline have emerged as a prominent class of compounds in the development of novel antitumor and anticancer agents. The core structure of quinazoline is a key component in several approved tyrosine kinase inhibitors (TKIs), and ongoing research continues to explore new analogs with enhanced potency and selectivity.

One of the most successful strategies involves the synthesis of 4-anilinoquinazoline derivatives. These compounds have been extensively investigated as inhibitors of various receptor tyrosine kinases (RTKs) that are overexpressed in malignant tumors, such as the epidermal growth factor receptor (EGFR). beilstein-journals.orgsemanticscholar.org For instance, a series of novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines demonstrated promising antiproliferative properties against human colon cancer (HCT-116) and glioblastoma (T98G) cell lines. beilstein-journals.org

Furthermore, quinazoline-based pyrimidodiazepines, synthesized from 2-chloro-4-anilinoquinazoline precursors, have shown significant anticancer activity. nih.govrsc.org One particular quinazoline-chalcone derivative displayed high antiproliferative activity with GI50 values in the micromolar range against leukemia, colon cancer, melanoma, and breast cancer cell lines. nih.govrsc.org A pyrimidodiazepine derivative from this series exhibited cytotoxic activity that was 10-fold higher than the standard anticancer drug doxorubicin against ten different cancer cell lines. nih.govrsc.org

The mechanism of action for many of these anticancer derivatives is attributed to their ability to bind to the ATP-binding site of EGFR, thereby inhibiting its kinase activity and downstream signaling pathways that promote cell proliferation and survival. nih.gov Some derivatives may also exert their effects through DNA binding and inhibition of topoisomerases. nih.gov

Compound TypeCancer Cell LineActivity (GI50/IC50)
Quinazoline-chalcone 14gK-562 (Leukemia)0.622 µM
Quinazoline-chalcone 14gRPMI-8226 (Leukemia)<1.81 µM
Quinazoline-chalcone 14gHCT-116 (Colon Cancer)<1.81 µM
Quinazoline-chalcone 14gLOX IMVI (Melanoma)<1.81 µM
Quinazoline-chalcone 14gMCF7 (Breast Cancer)<1.81 µM
Compound 18MGC-8030.85 µM
Compound 26MCF72.49 µM
Compound HGeneric0.3 µM

Antileishmanial and Antiparasitic Agents

The this compound scaffold is a valuable starting point for the synthesis of potent antiprotozoal agents. By substituting the chlorine atoms with amino groups, researchers have developed 2,4,6-triaminoquinazoline derivatives with significant activity against various parasites.

A series of 14 quinazoline 2,4,6-triamine derivatives were synthesized and evaluated for their in vitro activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov Compounds containing nitrobenzoyl substituents at the 6-position of the quinazoline 2,4,6-triamine nucleus were found to be the most potent, exhibiting antiprotozoal activity that was sustained for at least five days. nih.gov Importantly, these active compounds were not toxic to human foreskin fibroblast cells, indicating a high selectivity index. nih.gov

In the context of leishmaniasis, 2,4-diaminoquinazoline analogs have demonstrated remarkable efficacy. These compounds act as putative dihydrofolate reductase (DHFR) inhibitors, a key enzyme in the folate metabolism of the parasite. nih.govnih.gov Two derivatives with tertiary amines attached directly to the quinazoline ring were exceptionally active against Leishmania major in human macrophages in vitro, with 50% effective doses in the picogram per milliliter range (12 to 91 pg/ml). nih.govnih.gov These compounds were approximately 1,000 times more active and had a 100-fold more favorable therapeutic index than any previously tested compounds in the same model. nih.govnih.gov

Compound TypeParasiteActivity (ED50)
2,4-diaminoquinazoline analog 1Leishmania major12 pg/ml
2,4-diaminoquinazoline analog 2Leishmania major91 pg/ml

Antibacterial Agents, including Activity against A. baumannii

The rise of multidrug-resistant (MDR) bacteria, such as Acinetobacter baumannii, has created an urgent need for novel antibiotics. Derivatives of this compound, particularly N²,N⁴-disubstituted quinazoline-2,4-diamines, have shown significant promise in this area. nih.govasm.org These compounds have been identified as potent dihydrofolate reductase inhibitors with both in vitro and in vivo antibacterial activity. nih.govasm.org

Optimized N²,N⁴-disubstituted quinazoline-2,4-diamines, where the 6-position is substituted with a halide or an alkyl group, are strongly antibacterial against MDR A. baumannii strains. nih.gov These agents display potent antibacterial activity with minimum inhibitory concentrations (MICs) as low as 0.5 µM and are bactericidal. nih.gov They also possess antibiofilm activity, capable of eradicating 90% of cells within a biofilm at or near their MICs. nih.gov A lead compound from this series was found to be more effective than tigecycline in a murine model of A. baumannii infection, demonstrating 90% survival at a lower dose. asm.org

Another series of 1,3-diamino-7H-pyrrolo[3,2-f]quinazoline compounds also exhibited significant antibacterial activities against A. baumannii, including MDR strains, with MICs ranging from 0.5 to 32 µg/mL. nih.gov These compounds were significantly more potent than the conventional DHFR inhibitor, trimethoprim. nih.gov

Compound TypeBacterial StrainActivity (MIC)
N²,N⁴-disubstituted quinazoline-2,4-diamineAcinetobacter baumannii (MDR)as low as 0.5 µM
OYYF-171Acinetobacter baumannii0.5–16 µg/mL
OYYF-172Acinetobacter baumannii1–16 µg/mL
OYYF-175Acinetobacter baumannii1–32 µg/mL

Anti-Alzheimer's Disease Agents (e.g., Aβ Aggregation Inhibition, Cholinesterase Inhibition)

Quinazoline derivatives have been investigated as multi-targeting agents for the treatment of Alzheimer's disease (AD), a complex neurodegenerative disorder. The pathology of AD is multifaceted, involving the aggregation of amyloid-β (Aβ) peptides and the dysregulation of cholinesterases.

2,4-disubstituted quinazoline derivatives have been shown to effectively inhibit both Aβ aggregation and cholinesterase enzymes. researchgate.net A novel series of these derivatives demonstrated potent inhibitory activities against butyrylcholinesterase (BuChE), with IC50 values in the low micromolar range. researchgate.net Kinetic studies revealed a mixed-type inhibition pattern, suggesting that these compounds can bind to both the catalytic active site and the peripheral anionic site of the enzyme. researchgate.net

The quinazoline scaffold is considered a privileged structure in the design of anti-neurodegenerative agents. researchgate.net The ability of these compounds to target multiple aspects of AD pathology makes them promising candidates for further development.

Compound TypeTargetActivity (IC50)
2,4-disubstituted quinazoline 6feqBuChE0.52 µM
2,4-disubstituted quinazoline 6heqBuChE6.74 µM
2,4-disubstituted quinazoline 6jeqBuChE3.65 µM

Antiviral and Antifungal Activities

The quinazoline nucleus is also a key feature in compounds with antiviral and antifungal properties. Various derivatives have been synthesized and tested against a range of fungal and viral pathogens.

In the realm of antifungal agents, a series of 3-substituted-4(3H)-quinazolinones featuring an azole moiety displayed high in vitro activities against filamentous fungi. nih.govacs.org The most potent compounds in vitro had a halogen at the 7-position of the quinazolinone ring. nih.govacs.org One such derivative, (1R,2R)-7-chloro-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]quinazolin-4(3H)-one, was selected for further testing due to its high in vitro activity, favorable pharmacokinetic profile, and low toxicity. nih.govacs.org This compound was superior to fluconazole and itraconazole in vitro. nih.govacs.org

Other quinazolinone derivatives have also shown significant antifungal activity. For example, 3-aryl-2-[(5-nitro-2-furfuryl)vinyl]quinazolin-4-ones were synthesized and tested against Candida albicans, with some compounds showing activity comparable to standard antifungal drugs.

While specific antiviral activities directly linked to this compound are less detailed in the available literature, the broader class of quinazoline derivatives has been explored for antiviral applications. nih.gov

Compound TypeFungal StrainActivity
(1R,2R)-7-chloro-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]quinazolin-4(3H)-one (20)Filamentous fungiSuperior to fluconazole and itraconazole in vitro
3-phenyl-2-[(5-nitro-2-furfuryl)vinyl]quinazolin-4-one (3a)Candida albicansComparable to Furacin and Fluconazole

Ligands for Specific Receptors (e.g., 5-HT3 Receptor Agonists/Antagonists)

Derivatives of the quinazoline scaffold have also been identified as ligands for specific receptors in the central nervous system, highlighting their potential in neurology and psychiatry. A notable example is the development of 5-HT3 receptor antagonists.

2-Amino-6-chloro-3,4-dihydroquinazoline HCl has been identified as a novel 5-HT3 receptor antagonist. nih.gov This compound demonstrated an IC50 of 0.26 µM in two-electrode voltage clamp recordings using frog oocytes. nih.gov Furthermore, it exhibited antidepressant-like activity in the mouse tail suspension test, suggesting that 5-HT3 receptor antagonists based on the quinazoline scaffold could be a promising avenue for the development of new antidepressant medications. nih.gov Molecular docking studies have been employed to understand the binding interactions of these dihydroquinazoline derivatives with the 5-HT3 receptor. researchgate.net

CompoundReceptorActivity (IC50)
2-Amino-6-chloro-3,4-dihydroquinazoline HCl5-HT30.26 µM

Enzyme Inhibition Studies (e.g., Tyrosine Kinase Inhibitors, Cholinesterase Inhibitors, SDH Inhibitors)

The quinazoline scaffold is a well-established pharmacophore in the design of various enzyme inhibitors. While specific studies focusing exclusively on this compound derivatives are limited in publicly available literature, the broader class of quinazoline derivatives has demonstrated significant inhibitory activity against several key enzymes.

Tyrosine Kinase Inhibitors:

Quinazoline-based compounds are prominent as tyrosine kinase inhibitors (TKIs), with several anilinoquinazoline derivatives having been developed as multi-kinase inhibitors for cancer therapy. nih.govnih.gov These compounds typically function by competing with ATP for the binding site on the kinase domain. While direct evidence for this compound derivatives as TKIs is not extensively documented in the reviewed literature, the core structure is a key component in many potent inhibitors. For instance, the anticancer drug Gefitinib, an EGFR inhibitor, features a chlorinated quinazoline core, highlighting the importance of halogenation in the activity of these compounds.

Cholinesterase Inhibitors:

Derivatives of quinazolines have been investigated for their potential to inhibit cholinesterases, enzymes crucial in the regulation of neurotransmitter levels. A study on 3,4-dihydroquinazoline derivatives revealed that while most compounds showed weak acetylcholinesterase (AChE) inhibition, they were potent inhibitors of butyrylcholinesterase (BChE). nih.gov For example, compounds 8b and 8d from this series exhibited IC50 values of 45 nM and 62 nM against BChE, respectively. nih.gov Although these are not direct derivatives of this compound, this demonstrates the potential of the broader quinazoline class in this area.

Succinate Dehydrogenase (SDH) Inhibitors:

Succinate dehydrogenase (SDH) is a vital enzyme in the mitochondrial electron transport chain and the citric acid cycle, making it an attractive target for the development of fungicides and nematicides. medchemexpress.commedchemexpress.com Research into novel SDH inhibitors has explored various heterocyclic scaffolds. While direct studies on this compound derivatives as SDH inhibitors are not prevalent, a study on the closely related compound, 2,4,7-trichloroquinazoline, has shown its potential as a lead for novel nematicidal agents that may act as SDH inhibitors. researchgate.net

Table 1: Examples of Enzyme Inhibition by Quinazoline Derivatives

Compound Class Enzyme Target Example Compound IC50 Value Source
3,4-Dihydroquinazoline Butyrylcholinesterase (BChE) 8b 45 nM nih.gov
3,4-Dihydroquinazoline Butyrylcholinesterase (BChE) 8d 62 nM nih.gov
Quinazoline-based FLT3/AURKA BPR1K871 19/22 nM nih.gov

Note: The compounds listed are derivatives of the broader quinazoline class and not specifically this compound, illustrating the general potential of the scaffold.

Multi-Targeting Strategies in Complex Disease Pathologies

The development of multi-target drugs, which are designed to interact with multiple biological targets simultaneously, is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. The quinazoline scaffold has been utilized in the design of such multi-kinase inhibitors. nih.gov For example, the quinazoline-based compound BPR1K871 was designed as a dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and Aurora Kinase A (AURKA) for the treatment of acute myeloid leukemia (AML) and solid tumors. nih.gov This compound exhibited potent anti-proliferative activities in various cancer cell lines. nih.gov While specific examples of this compound derivatives in multi-targeting strategies are not well-documented in the available literature, the versatility of the quinazoline core suggests its potential for the development of such agents.

Agrochemical Applications of Derivatives

This compound serves as a key intermediate in the synthesis of various agrochemicals, including pesticides that aim to protect crops from pests with minimal environmental impact. chemimpex.com

Nematicidal Agents and Their Mechanisms of Action

Plant-parasitic nematodes pose a significant threat to agriculture, and the development of effective and safe nematicides is crucial. Research has indicated that quinazoline derivatives possess nematicidal properties. A study on a series of 1,2,4-oxadiazole derivatives containing a quinazoline moiety found that compounds 4i and 4p exhibited good nematicidal activity against Bursaphelenchus xylophilus. researchgate.net These compounds were observed to inhibit respiration and decrease oxygen consumption in the nematodes. researchgate.net

Furthermore, a study on the closely related compound, 2,4,7-trichloroquinazoline, suggests its potential as a lead for developing novel nematicides that may function as SDH inhibitors. researchgate.net The nematicidal activity of another quinazoline derivative, Se-p-methyl phenylselenobenzoate (2e) , was demonstrated against Caenorhabditis elegans and Meloidogyne incognita, with LC50 values of 4.42 mg/L and 4.6 mg/L, respectively. researchgate.net

Table 2: Nematicidal Activity of Quinazoline Derivatives

Compound/Derivative Target Nematode LC50 Value Source
Se-p-methyl phenylselenobenzoate (2e) Caenorhabditis elegans 4.42 mg/L researchgate.net
Se-p-methyl phenylselenobenzoate (2e) Meloidogyne incognita 4.6 mg/L researchgate.net

Note: The compounds listed are derivatives of the broader quinazoline class, highlighting the potential of this scaffold in developing new nematicidal agents.

Fungicidal Properties

The development of novel fungicides is essential for managing plant diseases. The this compound scaffold is a building block in the synthesis of fungicides. chemimpex.com While specific data on the fungicidal properties of direct derivatives of this compound are scarce in the reviewed literature, related chlorinated quinazoline derivatives have shown promise. For instance, a series of novel 2,4,6-trisubstituted pyrimidine (B1678525) derivatives, a different heterocyclic system but with a similar substitution pattern, were developed as succinate dehydrogenase inhibitors with fungicidal activity. researchgate.net

Future Directions and Emerging Research Avenues in 2,4,6 Trichloroquinazoline Chemistry

Development of More Sustainable and Green Synthetic Routes for 2,4,6-Trichloroquinazoline

The traditional synthesis of quinazoline (B50416) derivatives often involves multi-step procedures that utilize hazardous reagents, harsh reaction conditions, and volatile organic solvents, leading to significant environmental waste. chemistryjournals.netresearchgate.net The principles of green chemistry are increasingly being adopted to mitigate these issues, focusing on the development of eco-friendly and sustainable synthetic methodologies. magnusconferences.comrsc.org Future research in the synthesis of this compound and its derivatives is geared towards minimizing environmental impact while maximizing efficiency.

Key areas of development include:

Energy-Efficient Methodologies: Microwave-assisted and ultrasound-promoted reactions are gaining traction as they can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. researchgate.netresearchgate.net

Continuous-Flow Synthesis: Flow chemistry offers a safer, more efficient, and scalable alternative to batch processing. rsc.org This technology allows for precise control over reaction parameters, minimizes the handling of hazardous intermediates, and can lead to higher yields and purity of the final products.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a cornerstone of green chemistry. Multi-component reactions (MCRs), where three or more reactants combine in a single step, are a promising strategy for achieving high atom economy in the synthesis of complex quinazoline derivatives. researchgate.netrsc.org

Synthetic Strategy Traditional Approach Green/Sustainable Alternative Key Advantages
Solvents Chlorinated hydrocarbons, DMF, DioxaneWater, Ionic Liquids, Deep Eutectic Solvents, Supercritical Fluids chemistryjournals.netReduced toxicity, lower environmental impact, potential for recycling.
Catalysis Stoichiometric strong acids/bases (e.g., POCl₃)Recyclable heterogeneous catalysts, biocatalysts, nano-catalysts nih.govCatalyst reusability, milder reaction conditions, reduced waste.
Energy Input Conventional heating (oil baths)Microwave irradiation, Ultrasonic energy researchgate.netFaster reaction rates, lower energy consumption, improved yields.
Process Batch synthesisContinuous-flow reactors rsc.orgEnhanced safety, improved scalability and control, higher purity.

Exploration of Undiscovered Reactivity Patterns for Advanced Functionalization

The three chlorine atoms on the this compound ring exhibit differential reactivity, which allows for selective functionalization. The chlorine atoms at the C2 and C4 positions are activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atoms. Typically, the C4 position is the most reactive, followed by the C2 position. mdpi.com The chlorine at the C6 position on the benzene (B151609) ring is considerably less reactive towards SNAr. Future research will focus on exploiting and controlling this reactivity to create novel and complex molecular architectures.

Emerging areas of investigation include:

Regioselective Substitution: While the general reactivity pattern is known, developing highly selective methods to functionalize each position independently or in a specific sequence remains a key objective. This could involve the use of sterically demanding nucleophiles, tailored catalysts, or protective group strategies to precisely control the outcome of the reaction.

Cross-Coupling Reactions: The C6-Cl bond, being less reactive to SNAr, is an ideal handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. These reactions allow for the introduction of a wide variety of carbon- and heteroatom-based substituents, significantly expanding the chemical space accessible from this compound.

C-H Functionalization: Direct C-H functionalization is an atom-economical strategy that avoids the need for pre-functionalized starting materials. nih.gov Exploring methods to selectively activate and functionalize the C-H bonds on the quinazoline core (e.g., at positions 5, 7, and 8) would provide new avenues for structural diversification.

Novel Cyclization Strategies: Using the functional groups introduced onto the this compound scaffold to perform subsequent intramolecular cyclization reactions can lead to the formation of novel polycyclic and fused-ring systems with unique three-dimensional structures.

Position Typical Reactivity Future Exploration Potential Functional Groups
C4 Highly susceptible to SNAr mdpi.comOrthogonal substitution strategies, development of novel nucleophiles.Amines, alcohols, thiols, hydrazines. nih.gov
C2 Susceptible to SNAr (less than C4)Selective activation, tandem SNAr/cyclization reactions.Anilines, heterocyclic amines, azides.
C6 Low SNAr reactivityTransition-metal-catalyzed cross-coupling, C-H activation.Aryl, heteroaryl, alkyl, and amino groups.

Design of Next-Generation Quinazoline Scaffolds with Enhanced Biological Profiles

The quinazoline core is a well-established pharmacophore found in numerous approved drugs, particularly in oncology. nih.govmdpi.com The ability to selectively functionalize this compound at three distinct positions provides a powerful tool for designing next-generation therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net

Future design strategies will likely focus on:

Molecular Hybridization: This approach involves combining the quinazoline scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic modes of action. nih.gov This can be a powerful strategy to overcome drug resistance or to target multiple pathways involved in a disease.

Structure-Based Drug Design: By understanding the three-dimensional structure of a biological target (e.g., a protein kinase), medicinal chemists can design quinazoline derivatives that fit precisely into the active site, leading to enhanced potency and selectivity. nih.gov

Fragment-Based Drug Design: Small molecular fragments can be screened for binding to a biological target, and then grown or linked together to create a more potent lead compound. This compound can serve as a versatile scaffold for linking different fragments identified through this approach.

Targeting Allosteric Sites: Instead of targeting the highly conserved active site of a protein, designing molecules that bind to less conserved allosteric sites can lead to greater selectivity and novel mechanisms of action. The multi-functional nature of this compound allows for the creation of derivatives with complex shapes capable of binding to such sites.

Design Strategy Description Potential Therapeutic Advantage
Molecular Hybridization Covalently linking the quinazoline scaffold with another pharmacophore. nih.govDual-action drugs, overcoming drug resistance, improved potency.
Structure-Based Design Utilizing the 3D structure of the biological target to guide ligand design. nih.govHigh potency and selectivity, reduced off-target effects.
Bioisosteric Replacement Replacing functional groups with other groups that have similar physical or chemical properties.Improved pharmacokinetic properties (ADME), reduced toxicity.
Scaffold Hopping Replacing the core quinazoline structure with a novel scaffold while retaining key binding interactions. bohrium.comNovel intellectual property, potentially improved drug-like properties.

Integration of Artificial Intelligence and Machine Learning in the Rational Design of this compound Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.govresearchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the capabilities of human researchers, thereby accelerating the design-make-test-analyze cycle. nih.gov

Applications of AI and ML in the context of this compound chemistry include:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel this compound derivatives based on their chemical structure. frontiersin.org This allows researchers to prioritize the synthesis of the most promising compounds.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. mdpi.com These models can be trained on existing libraries of active quinazoline compounds to generate novel scaffolds with a high probability of biological activity.

Virtual Screening: AI-powered virtual screening can rapidly screen vast libraries of virtual compounds, including derivatives of this compound, to identify those that are most likely to bind to a specific biological target. frontiersin.org

ADME/Tox Prediction: Machine learning models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of drug candidates early in the discovery process. researchgate.net This helps to identify and eliminate compounds with unfavorable pharmacokinetic or toxicity profiles, saving significant time and resources.

AI/ML Application Function Impact on Drug Discovery
QSAR Predicts biological activity from chemical structure. frontiersin.orgPrioritizes synthesis of high-potential compounds.
Generative Models Designs novel molecules with desired properties. mdpi.comAccelerates the discovery of new chemical entities.
Virtual Screening Identifies potential drug candidates from large virtual libraries.Reduces the time and cost of hit identification.
ADME/Tox Prediction Forecasts pharmacokinetic and toxicity profiles. researchgate.netImproves the success rate of clinical candidates by identifying liabilities early.

Q & A

Q. What are the recommended analytical techniques for quantifying 2,4,6-Trichloroquinazoline in complex matrices?

To quantify this compound, methods like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) are recommended. For chlorinated aromatic compounds, microwave-assisted extraction (MAE) optimized via central composite experimental design—adjusting parameters like extraction time and temperature—can enhance recovery rates . Calibration standards should follow protocols similar to those for chlorophenols, where purity (>97%) and storage conditions (e.g., refrigeration at 0–6°C) are critical to avoid degradation .

Q. How can researchers ensure the stability of this compound during experimental storage?

Stability is influenced by storage temperature and container material. For chlorinated analogs like 2,4,6-Trichlorophenol, refrigeration (0–6°C) in amber glass vials minimizes photodegradation and thermal decomposition . Stability testing via periodic HPLC analysis under varying conditions (pH, light exposure) is advised, as demonstrated in studies on trichloroanisoles .

Q. What synthetic routes are validated for this compound?

While direct synthesis data are limited, analogous chlorinated compounds (e.g., 2,4,6-Trichlorophenol) are synthesized via electrophilic substitution or halogenation of quinazoline precursors using catalysts like FeCl₃. Reaction optimization via single-factor experiments and response surface methodology (RSM) ensures reproducibility, as seen in Pd/Ti electrode studies for TCP dechlorination .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize reaction conditions for this compound derivatization?

RSM is effective for multi-variable optimization. For example, in Pd/Ti electrode-mediated dechlorination of 2,4,6-TCP, factors like pH, current density, and temperature were modeled to predict reaction rate constants and identify optimal conditions (e.g., pH 3–5, 25–40°C) . Apply this framework to quinazoline reactions by designing a central composite design (CCD) and validating via ANOVA.

Q. What strategies resolve contradictions in reported degradation pathways of this compound?

Discrepancies in degradation mechanisms (e.g., reductive vs. oxidative pathways) require multi-method validation . Combine isotopic labeling (to track chlorine displacement) with kinetic modeling , as done in TCP dechlorination studies . Cross-reference data with spectroscopic techniques (e.g., NMR for intermediate identification) to confirm pathway consistency.

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The chlorine substituents’ positions create steric hindrance and electron-withdrawing effects, altering reactivity. Compare with trichlorobiphenyls, where para-substitution enhances electrophilic substitution rates. Use density functional theory (DFT) calculations to map electron density distribution and predict reactive sites, supported by experimental kinetics from analogous systems .

Methodological Guidance

Designing a robust protocol for detecting trace this compound in environmental samples:

  • Sample Preparation : Use MAE with acetone-hexane (1:1) for extraction, optimized via CCD .
  • Cleanup : Solid-phase extraction (SPE) with C18 cartridges to remove matrix interferents.
  • Quantification : GC-MS with electron capture detection (ECD) for sensitivity to chlorinated compounds. Include a quality control (QC) protocol with spiked recoveries (80–120%) and blanks to validate accuracy .

Addressing batch-to-batch variability in this compound synthesis:
Implement statistical process control (SPC) by monitoring critical parameters (e.g., reaction temperature, stoichiometry) across batches. Use techniques like HPLC purity profiling and X-ray crystallography to verify structural consistency, as recommended for analytical standards .

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